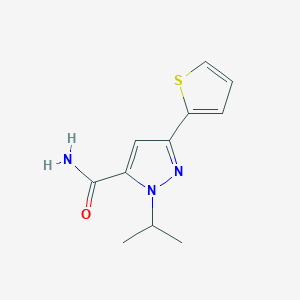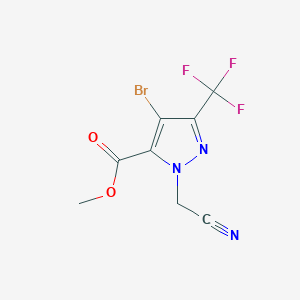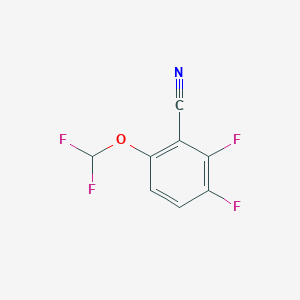
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is an organic compound with the molecular formula C17H18N4O5 It is a derivative of urea, where the hydrogen atoms are replaced by diethyl, 4-nitrophenyl, and phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea typically involves the reaction of 4-nitroaniline with diethyl carbonate in the presence of a base, followed by the reaction with phenyl isocyanate. The reaction conditions often include:
Temperature: The reactions are usually carried out at elevated temperatures, around 80-100°C.
Solvent: Common solvents used include methanol or ethanol.
Catalyst/Base: Bases such as sodium hydroxide or potassium carbonate are often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors can also enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens or nitro groups, Lewis acids as catalysts.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction of Nitro Group: 1,3-Diethyl-1-(4-aminophenyl)-3-phenylurea.
Substitution Reactions: Various substituted derivatives depending on the electrophile used.
Hydrolysis: Diethylamine, 4-nitroaniline, and phenyl isocyanate.
科学研究应用
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of bioactive compounds with potential antibacterial and anticancer properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: Its derivatives are studied for their interactions with biological macromolecules and potential therapeutic effects.
作用机制
The mechanism of action of 1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
1,3-Diethyl-1,3-bis(4-nitrophenyl)urea: Similar structure but with an additional nitrophenyl group.
1,3-Diethyl-3-phenylurea: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
1,3-Diphenylurea: Contains two phenyl groups instead of diethyl and nitrophenyl groups.
Uniqueness
1,3-Diethyl-1-(4-nitrophenyl)-3-phenylurea is unique due to the presence of both diethyl and nitrophenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for specific interactions with biological targets and the potential for diverse applications in research and industry.
属性
CAS 编号 |
24827-78-9 |
|---|---|
分子式 |
C17H19N3O3 |
分子量 |
313.35 g/mol |
IUPAC 名称 |
1,3-diethyl-1-(4-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C17H19N3O3/c1-3-18(14-8-6-5-7-9-14)17(21)19(4-2)15-10-12-16(13-11-15)20(22)23/h5-13H,3-4H2,1-2H3 |
InChI 键 |
MWQXCGJYCCBRJK-UHFFFAOYSA-N |
规范 SMILES |
CCN(C1=CC=CC=C1)C(=O)N(CC)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-isopropyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B15291513.png)



![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-5-methoxyaniline](/img/structure/B15291543.png)









